2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a key intermediate in the synthesis of alogliptin benzoate. Alogliptin benzoate is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. [ [], [] ] This compound plays a crucial role in scientific research, specifically in developing new medications for diabetes management.
Alkylation Reaction: This approach involves reacting 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile in the presence of an alkali. The resulting product is then further reacted with 3(R)-aminopiperidine, followed by salt formation to yield alogliptin benzoate. [ [] ]
Substitution and N-alkylation: This method starts with the substitution reaction between (R)-3-Boc-aminopiperidine and 6-chloro-3-methyl uracil to produce (R)-3-Boc-1-(3-methyl uracil-yl) aminopiperidine. Subsequently, N-alkylation is performed using 2-cyano-5-fluoro benzyl bromide to obtain 2-[[6- [(3R)-3-Boc-amino-1-piperidinyl]-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)- pyrimidinyl] methyl]-4-fluorobenzonitrile, which is then deprotected and salified to yield alogliptin benzoate. [ [] ]
Direct Bromination: This technique utilizes 4-fluoro-2-methylbenzonitrile and a bromination reagent to obtain a first product. This product is then reacted with 6-chloro-3-methyluracil in an alkali and a solvent. The addition of a catalyst, such as diethyl phosphite, dimethyl phosphite, or diphenyl phosphite, facilitates the reaction and yields the target product. [ [] ]
The primary chemical reaction involving 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is its reaction with 3(R)-aminopiperidine, a crucial step in the synthesis of alogliptin benzoate. This reaction typically takes place in the presence of an alkali, such as potassium carbonate. [ [], [], [] ]
The mechanism of action of 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is not directly addressed in the provided papers. As an intermediate in the synthesis of alogliptin benzoate, its role is primarily structural. The pharmacological activity is attributed to the final product, alogliptin benzoate, which acts as a DPP-4 inhibitor, thereby increasing incretin levels (GIP and GLP-1) and ultimately regulating blood glucose levels. [ [] ]
The primary application of 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is as a crucial building block in the synthesis of alogliptin benzoate. [ [], [], [] ] Alogliptin benzoate, a potent and selective DPP-4 inhibitor, is extensively researched for its therapeutic potential in managing type 2 diabetes.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4